

Commercial Suppliers and Technical Guide for 3-Fluoro-5-methylphenol

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Compound of Interest

Compound Name: 3-Fluoro-5-methylphenol

Cat. No.: B1307441

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For researchers, scientists, and drug development professionals, **3-Fluoro-5-methylphenol** is a valuable substituted aromatic building block. Its unique fluorine and methyl substitution pattern on the phenol ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity in the design of novel bioactive molecules. This technical guide provides an overview of its commercial availability, key properties, and representative experimental applications.

Commercial Availability

3-Fluoro-5-methylphenol (CAS No. 216976-31-7) is available from a range of specialty chemical suppliers. The purity and available quantities can vary, so it is advisable to consult the suppliers' websites for the most current information.

Supplier	Purity	Notes
Sigma-Aldrich	98%	Available through their ChemScene LLC partner.
Santa Cruz Biotechnology	-	Classified as a Dangerous Good for transport. For research use only. [1]
Synquest Labs	98%	Available in various pack sizes.
BLD Pharm	-	
Simson Chemie	-	
Sunway Pharm	97%	Available in various quantities from milligrams to hundreds of grams. [2]
Letopharm Limited	-	
Win-Win Chemical	98%	

Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-5-methylphenol** is provided below. This data is aggregated from various suppliers and chemical databases.

Property	Value	Source(s)
CAS Number	216976-31-7	[1][2][3][4][5][6][7][8]
Molecular Formula	C ₇ H ₇ FO	[1][2][3][4][5]
Molecular Weight	126.13 g/mol	[1][2]
Appearance	Colorless liquid or solid (white crystals/granules)	[3]
Boiling Point	199.8 °C at 760 mmHg	[3]
Melting Point	~46-48 °C	[9]
Flash Point	88.2 °C	[3]
Density	1.164 g/cm ³	[3]
pKa	9.08 ± 0.10 (Predicted)	[3]

Applications in Research and Development

3-Fluoro-5-methylphenol serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. It is utilized in the development of new drugs and pesticides.[3]

Representative Experimental Protocols

While specific, detailed experimental protocols for reactions using **3-Fluoro-5-methylphenol** are not widely published in readily accessible literature, its chemical structure as a phenol lends itself to several common and important synthetic transformations. Below are detailed, representative protocols for reactions that a researcher would typically perform with this starting material.

O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of a substituted alkyl aryl ether, a common structural motif in biologically active molecules.

Reaction:

Materials:

- **3-Fluoro-5-methylphenol**
- Alkyl halide (e.g., ethyl bromide)
- Sodium hydride (NaH) or Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
- Diethyl ether or Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add **3-Fluoro-5-methylphenol** (1.0 eq).
- Dissolve the phenol in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
- Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH_4Cl .

- Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
- Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Synthesis of Diaryl Ethers via Copper-Promoted O-Arylation

This protocol outlines a method for the synthesis of diaryl ethers, which are important structures in many natural products and pharmaceuticals.

Reaction:

Materials:

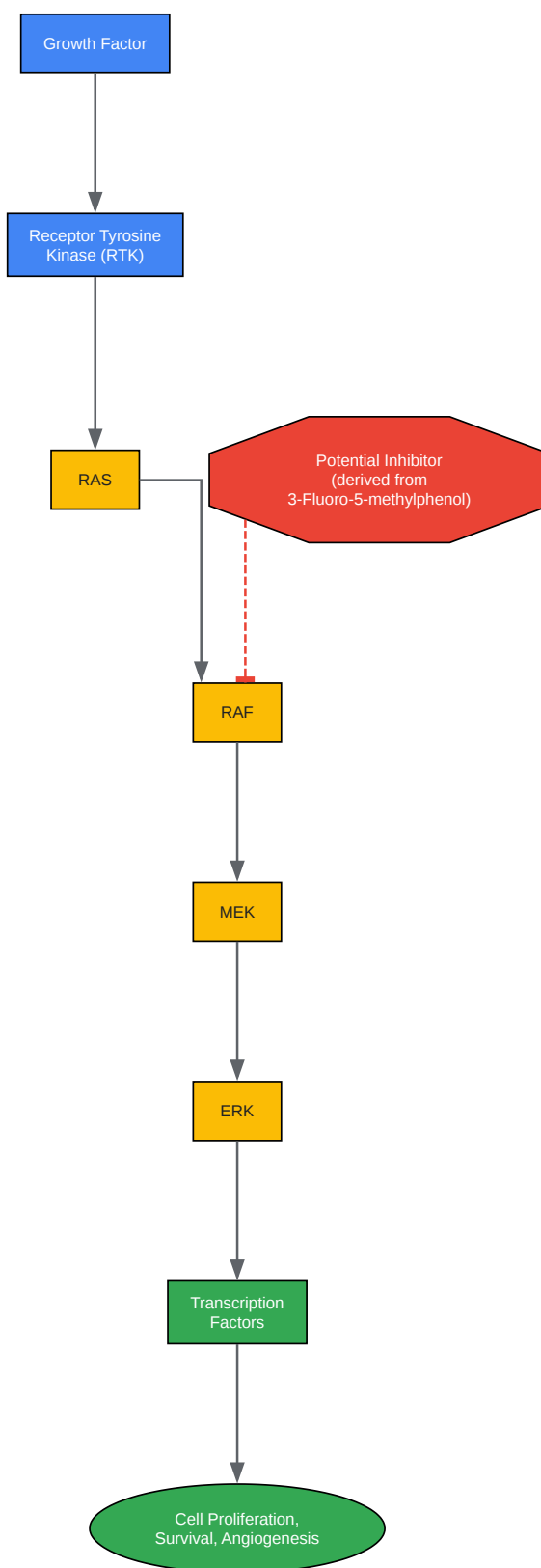
- **3-Fluoro-5-methylphenol**
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$)
- Triethylamine (Et_3N) or Pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Powdered 4 Å molecular sieves
- Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask, add **3-Fluoro-5-methylphenol** (1.0 eq), the arylboronic acid (1.5 eq), $\text{Cu}(\text{OAc})_2$ (1.1 eq), and powdered 4 Å molecular sieves.
- Add anhydrous DCM as the solvent.
- Add triethylamine (2.0 eq) to the mixture.
- Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO_3 and then brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Potential Signaling Pathway Modulation

While there is no specific signaling pathway information available for **3-Fluoro-5-methylphenol** itself, substituted phenols are common scaffolds in the development of kinase inhibitors. These inhibitors often target signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK pathway. A molecule synthesized from **3-Fluoro-5-methylphenol** could potentially be developed to target a kinase within such a pathway.



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Caption: A representative MAPK signaling pathway often targeted in drug discovery.

The diagram above illustrates a hypothetical scenario where a derivative of **3-Fluoro-5-methylphenol** acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling cascade. This pathway is frequently dysregulated in various cancers, making it a common target for therapeutic intervention. The unique electronic and steric properties imparted by the fluoro and methyl groups of the parent phenol could contribute to the potency and selectivity of such an inhibitor.

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